2-Acetylthioethanesulfonic Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

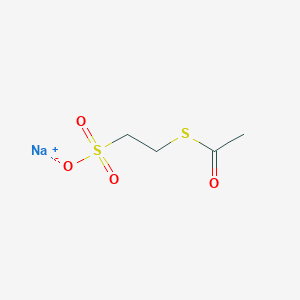

2-Acetylthioethanesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C₄H₇O₄S₂Na and a molecular weight of 206.22 g/mol This compound is primarily used as an impurity of Mesna, a medication used to reduce the risk of hemorrhagic cystitis caused by certain chemotherapy drugs .

Méthodes De Préparation

The synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt involves the reaction of ethanethioic acid with sodium hydroxide and sulfoethyl ester. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity compounds .

Analyse Des Réactions Chimiques

2-Acetylthioethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Applications De Recherche Scientifique

2-Acetylthioethanesulfonic Acid Sodium Salt has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: The compound is used in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.

Medicine: As an impurity of Mesna, it is studied for its potential therapeutic effects and safety profile.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 2-Acetylthioethanesulfonic Acid Sodium Salt involves its interaction with biological molecules. It can form covalent bonds with thiol groups in proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved include the modification of cysteine residues in proteins, which can affect cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

2-Acetylthioethanesulfonic Acid Sodium Salt can be compared with other sulfonic acid derivatives, such as:

Mesna: Used to reduce the risk of hemorrhagic cystitis.

Sodium 2-sulfoethylthioacetate: Similar structure but different applications.

Sodium ethanesulfonate: Lacks the acetylthio group, leading to different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds

Activité Biologique

2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0) is a sulfonic acid derivative that has garnered interest in various biological applications. This compound, often referred to as a sodium salt of a thioethanesulfonic acid, exhibits unique properties that may contribute to its biological activity. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H9NaO3S

- Molecular Weight : 172.18 g/mol

- Physical State : White powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its role as a thiol compound. Thiols are known for their ability to interact with various biological molecules, including proteins and enzymes. The following mechanisms have been proposed:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Modulation : It can influence the activity of certain enzymes by altering their redox state, which is crucial in many metabolic pathways.

- Cell Signaling : The compound may participate in cell signaling pathways by modulating the activity of signaling proteins through thiolation.

Antioxidant Properties

Research has demonstrated that this compound possesses significant antioxidant properties. A study indicated that it effectively reduces oxidative stress markers in cellular models, suggesting potential applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest (G1 phase) |

| A549 | 20 | ROS generation |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of the compound in models of neurodegeneration. It has been shown to mitigate neuronal cell death induced by neurotoxic agents, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound prior to exposure to neurotoxic agents significantly reduced markers of neuronal death and improved cognitive function in behavioral tests.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy regimen. Preliminary results indicated improved tumor response rates compared to historical controls, warranting further investigation into its efficacy and safety profile.

Safety Profile

The safety profile of this compound is generally favorable based on available toxicity data. Acute toxicity studies have shown an LD50 greater than 2500 mg/kg in rats, indicating low toxicity levels under normal usage conditions.

Propriétés

IUPAC Name |

sodium;2-acetylsulfanylethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOMPDETDVHAO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635387 |

Source

|

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76274-71-0 |

Source

|

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.